3-Bromotetrahydro-2H-pyran-2-ol is a brominated derivative of tetrahydro-2H-pyran-2-ol, characterized by the presence of a bromine atom at the third carbon position and a hydroxyl group at the second position. This compound has gained attention in organic chemistry due to its unique structure, which combines a cyclic ether with a halogenated functional group. The molecular formula for 3-bromotetrahydro-2H-pyran-2-ol is CHBrO, and it has a molar mass of approximately 179.03 g/mol. Its structural features contribute to its reactivity and potential applications in various chemical syntheses.
The synthesis of 3-bromotetrahydro-2H-pyran-2-ol can be accomplished through several methods:
3-Bromotetrahydro-2H-pyran-2-ol serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
Several compounds share structural similarities with 3-bromotetrahydro-2H-pyran-2-ol:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3-Bromotetrahydro-2H-pyran | Lacks hydroxyl group; bromine at C3 | No carbonyl functionality |
| 2-Bromotetrahydro-2H-pyran | Bromine at C2 instead of C3 | Different reactivity profile |
| 3-Chlorotetrahydro-2H-pyran | Chlorine atom at C3 instead of bromine | Different halogen affects reactivity |
| Tetrahydro-2H-pyran | No halogen; only hydroxyl group | Lacks halogen functionality |
The presence of both a bromine atom and a hydroxyl group in 3-bromotetrahydro-2H-pyran-2-ol contributes to its distinct reactivity compared to other tetrahydropyrans. This combination allows for diverse synthetic applications while maintaining unique chemical properties that can be exploited in various fields, including pharmaceuticals and materials science .
The systematic name 3-bromooxan-2-ol follows IUPAC rules, where "oxan" denotes the tetrahydropyran skeleton. Key identifiers include:
The chair conformation of the tetrahydropyran ring places the hydroxyl group in an axial or equatorial position, influencing hydrogen bonding and reactivity. Bromine’s electronegativity further modulates ring strain and dipole interactions.